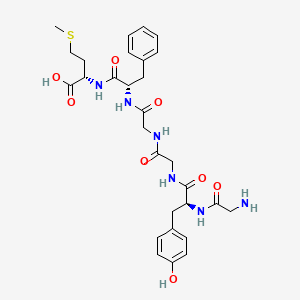

Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine

描述

Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine is a synthetic peptide composed of six amino acids: glycine, tyrosine, glycine, glycine, phenylalanine, and methionine. This compound is known for its role in biochemical research and has applications in various scientific fields due to its unique structure and properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.

Deprotection: The protecting group is removed to expose the amino group.

Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and advanced purification systems are employed to ensure high yield and purity .

化学反应分析

Types of Reactions

Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Carbodiimides or other coupling reagents are used for amino acid substitution.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Free thiols from disulfide bonds.

Substitution: Modified peptides with different amino acid sequences.

科学研究应用

Pharmaceutical Applications

1.1 Drug Delivery Systems

GTG can be utilized in drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. The incorporation of GTG into drug formulations can improve bioavailability and reduce the degradation of sensitive compounds during storage and administration. Studies indicate that peptides like GTG can serve as carriers for targeted drug delivery, particularly in cancer therapies where precise targeting of tumor cells is critical .

1.2 Anticancer Properties

Research has shown that peptides similar to GTG exhibit anticancer activity by inducing apoptosis in cancer cells. This mechanism is facilitated through specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . The potential for GTG to act as an anticancer agent makes it a candidate for further exploration in oncological pharmacotherapy.

1.3 Neuroprotective Effects

Peptides derived from GTG have been investigated for their neuroprotective effects, particularly in neurodegenerative diseases. They may modulate neurotransmitter systems and reduce oxidative stress within neuronal cells, thus offering therapeutic benefits in conditions such as Alzheimer's disease .

Nutritional Applications

2.1 Dietary Supplements

GTG is being explored as a potential dietary supplement due to its amino acid composition, which may support muscle growth and recovery. Amino acids play a vital role in protein synthesis and overall health, making GTG a candidate for formulations aimed at athletes and individuals engaging in intensive physical activity .

2.2 Functional Foods

The incorporation of GTG into functional foods could provide additional health benefits beyond basic nutrition. Research suggests that peptides can influence metabolic processes and enhance the immune response, making them valuable additions to food products aimed at health-conscious consumers .

Biotechnological Applications

3.1 Bioconjugation Techniques

GTG can be employed in bioconjugation techniques to create antibody-drug conjugates (ADCs). By linking GTG to antibodies, researchers can enhance the specificity and efficacy of therapeutic agents against specific targets, such as cancer cells or pathogens . This approach leverages the selective binding properties of antibodies combined with the therapeutic effects of peptides.

3.2 Molecular Imaging

In molecular imaging, GTG can be used to develop contrast agents that improve the visualization of biological processes in vivo. Its unique structure may allow for better targeting of imaging agents to specific tissues or cellular environments, enhancing diagnostic capabilities in medical imaging technologies .

Case Studies

作用机制

The mechanism of action of Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the unique sequence and structure of the peptide, which allows for specific binding and recognition .

相似化合物的比较

Similar Compounds

Glycylmethionine: A dipeptide consisting of glycine and methionine.

Methionine-enkephalin: A pentapeptide with a similar sequence but different amino acid composition.

Leucine-enkephalin: Another pentapeptide with a similar structure but containing leucine instead of methionine.

Uniqueness

Its ability to undergo various chemical reactions and interact with molecular targets makes it a valuable compound in scientific research .

生物活性

Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine, also known as Tyr-Gly-Gly-Phe-Met, is a pentapeptide with significant biological activity primarily associated with its interaction with opioid receptors. This article examines the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C27H35N5O7S

- Molar Mass : 573.66 g/mol

- CAS Number : 58569-55-4

- Appearance : White powder

- Melting Point : 174-177 °C

The compound consists of five amino acids: L-Tyrosine, Glycine, L-Phenylalanine, and L-Methionine. Its structure allows it to act as a neuropeptide, influencing various physiological processes.

This compound exhibits its biological activity primarily through the following mechanisms:

- Opioid Receptor Binding : The peptide binds to opioid receptors (particularly the mu-opioid receptor), which plays a crucial role in pain modulation and immune response regulation. This binding can lead to analgesic effects and modulation of immune functions .

- Immunomodulatory Effects : Research indicates that this peptide can regulate human immune functions and inhibit tumor growth by altering the tumor microenvironment through its interaction with immune cells . Methionine enkephalin (MENK), a related compound, has been shown to possess immunoregulatory activities that may enhance cancer biotherapy .

- Neuroendocrine Influence : The peptide is involved in neuroendocrine signaling, affecting hormonal release and potentially impacting stress responses and metabolic processes .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Opioid Receptor Agonism | Binds to mu-opioid receptors, leading to analgesic effects |

| Immune Modulation | Regulates immune response; inhibits tumor growth |

| Neuroendocrine Effects | Influences hormone release; modulates stress responses |

| Antinociceptive Properties | Exhibits pain-relieving effects in animal models |

Case Studies and Research Findings

- Tumor Growth Inhibition : A study demonstrated that MENK could alter the tumor microenvironment by binding to opioid receptors on cancer cells, suggesting similar potential for this compound in cancer immunotherapy .

- Neuroprotective Effects : In animal models, the administration of related enkephalins has shown promise in reducing neuroinflammation and protecting against neurodegenerative conditions . This suggests a potential application for this compound in neuroprotection.

- Bioavailability Studies : Research on glycosylated analogs of methionine enkephalin has indicated improved bioavailability to the brain, which may enhance therapeutic efficacy for central nervous system disorders .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N6O8S/c1-44-12-11-21(29(42)43)35-28(41)23(13-18-5-3-2-4-6-18)34-26(39)17-31-25(38)16-32-27(40)22(33-24(37)15-30)14-19-7-9-20(36)10-8-19/h2-10,21-23,36H,11-17,30H2,1H3,(H,31,38)(H,32,40)(H,33,37)(H,34,39)(H,35,41)(H,42,43)/t21-,22-,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKJSFJKKBHJAB-VABKMULXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N6O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00823392 | |

| Record name | Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00823392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70013-23-9 | |

| Record name | Glycyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00823392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。